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Introduction
FT671 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7),

a deubiquitinating enzyme (DUB) that has emerged as a significant therapeutic target in

oncology.[1][2][3] USP7 plays a critical role in regulating the stability of numerous proteins

involved in cell cycle progression, DNA damage repair, and oncogenesis.[4][5] Notably, USP7

deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor

p53 for proteasomal degradation.[2][5] By inhibiting USP7, FT671 leads to the destabilization of

MDM2, resulting in the accumulation and activation of p53, which in turn can induce cell cycle

arrest and apoptosis in cancer cells.[2][6] This guide provides an in-depth overview of the

mechanism of action of FT671, its impact on deubiquitinating enzyme pathways, and relevant

experimental data and protocols.

Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of

FT671 with its target, USP7.
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Parameter Value Target Notes Reference

Kd
65 nM (s.e.m.

range: 45-92 nM)

USP7 catalytic

domain

(USP7CD)

Apparent

dissociation

constant.

[2]

IC50
52 nM (s.e.m.

range: 29-94 nM)
USP7CD

Half-maximal

inhibitory

concentration.

[2][3][6]

IC50

69 nM (s.e.m.

range: 39-120

nM)

USP7C-term

(residues 208-

1102)

Inhibition of a

more active form

of USP7.

[2]

Cell Proliferation

IC50
33 nM

MM.1S multiple

myeloma cells

Measured by

CellTiter-Glo

assay after 120

hours.

[2]

Mechanism of Action and Signaling Pathway
FT671 acts as a non-covalent inhibitor of USP7.[3][7] Co-crystal structures reveal that FT671
binds to a dynamic pocket near the catalytic center of the auto-inhibited apo-form of USP7.[2]

This binding sterically hinders the interaction of ubiquitin with the enzyme's active site, thereby

preventing the deubiquitination of USP7 substrates.[4][8]

The primary downstream effect of FT671-mediated USP7 inhibition is the reactivation of the

p53 tumor suppressor pathway.[2] In many cancers, p53 is kept inactive through continuous

degradation mediated by the E3 ligase MDM2.[2] USP7 counteracts this by deubiquitinating

and stabilizing MDM2. By inhibiting USP7, FT671 disrupts this stabilization, leading to the auto-

ubiquitination and subsequent proteasomal degradation of MDM2.[2] The resulting decrease in

MDM2 levels allows for the accumulation and activation of p53.[2] Activated p53 then

transcriptionally upregulates its target genes, including CDKN1A (encoding p21), which

promotes cell cycle arrest, and BBC3 (encoding PUMA), which is involved in apoptosis.[2][3][6]

Beyond the p53-MDM2 axis, FT671 has been shown to induce the degradation of other USP7

substrates, such as N-Myc in neuroblastoma cells, and UHRF1 and DNMT1, which are

involved in DNA methylation and chromatin regulation.[2]
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FT671 Preclinical Evaluation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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